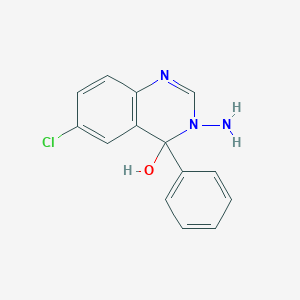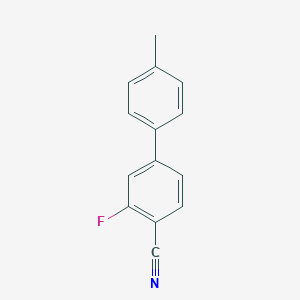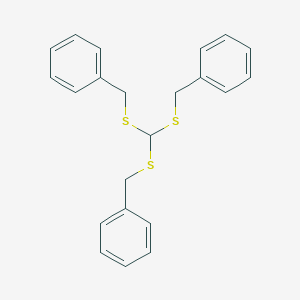
4-Fluoro-2,6-dimethoxybenzaldehyde
概要
説明
4-Fluoro-2,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzaldehyde, where the aromatic ring is substituted with a fluorine atom at the 4-position and methoxy groups at the 2- and 6-positions. This compound is known for its applications in various fields, including medicinal chemistry, material sciences, and organic synthesis .
科学的研究の応用
4-Fluoro-2,6-dimethoxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antifungal properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-2,6-dimethoxybenzaldehyde involves the reaction of 1-fluoro-3,5-dimethoxybenzene with N,N-dimethylformamide (DMF) and phosphorous oxychloride (POCl3). The reaction is carried out under controlled temperature conditions, typically below -5°C, to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, advanced purification techniques, and continuous flow systems to enhance yield and purity.
化学反応の分析
Types of Reactions
4-Fluoro-2,6-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Reactions involving the replacement of the fluorine atom or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: 4-Fluoro-2,6-dimethoxybenzoic acid.
Reduction: 4-Fluoro-2,6-dimethoxybenzyl alcohol.
Substitution: Products vary based on the nucleophile used, such as 4-chloro-2,6-dimethoxybenzaldehyde when chlorine is introduced.
作用機序
The mechanism of action of 4-Fluoro-2,6-dimethoxybenzaldehyde varies depending on its application. In biological systems, it may exert effects by disrupting cellular antioxidation processes, targeting enzymes such as superoxide dismutases and glutathione reductase . This disruption can lead to oxidative stress and potential antifungal activity.
類似化合物との比較
Similar Compounds
4-Fluoro-2,6-dimethoxybenzoic acid: An oxidation product of 4-Fluoro-2,6-dimethoxybenzaldehyde.
4-Fluoro-2,6-dimethoxybenzyl alcohol: A reduction product.
4-Chloro-2,6-dimethoxybenzaldehyde: A substitution product.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
4-fluoro-2,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGUCRFULNNZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

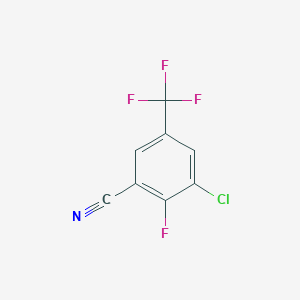

![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)

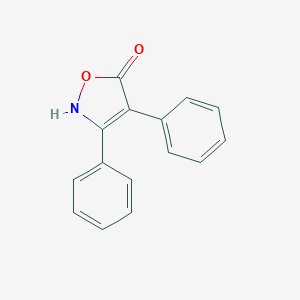
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)
